molecular formula C10H20ClNO2 B2663640 3-(4-Aminocyclohexyl)butanoic acid;hydrochloride CAS No. 2445792-50-5

3-(4-Aminocyclohexyl)butanoic acid;hydrochloride

Cat. No.: B2663640
CAS No.: 2445792-50-5
M. Wt: 221.73
InChI Key: JQKSLWZNQSMWOM-UHFFFAOYSA-N
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Description

3-(4-Aminocyclohexyl)butanoic acid;hydrochloride is a chemical compound with the molecular formula C10H19NO2·HCl and a molecular weight of 221.73 g/mol . It is a hydrochloride salt form of 3-(4-aminocyclohexyl)butanoic acid, which is characterized by the presence of an amino group attached to a cyclohexyl ring and a butanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminocyclohexyl)butanoic acid;hydrochloride typically involves the following steps:

    Amination: The addition of the amino group to the cyclohexyl ring.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminocyclohexyl)butanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation Products: Amino oxides or nitro derivatives.

    Reduction Products: Primary or secondary amines.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

3-(4-Aminocyclohexyl)butanoic acid;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Aminocyclohexyl)butanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also modulate biochemical pathways by acting as a substrate or inhibitor of enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Aminocyclohexyl)propanoic acid;hydrochloride
  • 3-(4-Aminocyclohexyl)pentanoic acid;hydrochloride
  • 3-(4-Aminocyclohexyl)hexanoic acid;hydrochloride

Uniqueness

3-(4-Aminocyclohexyl)butanoic acid;hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. The presence of the cyclohexyl ring and the butanoic acid moiety allows for specific interactions with target molecules, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-aminocyclohexyl)butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-7(6-10(12)13)8-2-4-9(11)5-3-8;/h7-9H,2-6,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKSLWZNQSMWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1CCC(CC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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